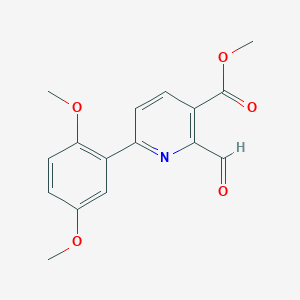

Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate

CAS No.:

Cat. No.: VC17428537

Molecular Formula: C16H15NO5

Molecular Weight: 301.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO5 |

|---|---|

| Molecular Weight | 301.29 g/mol |

| IUPAC Name | methyl 6-(2,5-dimethoxyphenyl)-2-formylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C16H15NO5/c1-20-10-4-7-15(21-2)12(8-10)13-6-5-11(16(19)22-3)14(9-18)17-13/h4-9H,1-3H3 |

| Standard InChI Key | GXTRNUSMIXGNAL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NC(=C(C=C2)C(=O)OC)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyridine ring substituted at the 2-position with a formyl group (-CHO) and at the 6-position with a 2,5-dimethoxyphenyl moiety. The methoxy groups at the 2- and 5-positions of the phenyl ring distinguish it from the more commonly studied 3,4-dimethoxy analog .

Table 1: Comparative Molecular Properties of Nicotinate Derivatives

*Inferred from structural analog data.

The identical molecular formula and weight suggest similar stability and solubility profiles, though the 2,5-dimethoxy substitution may alter electronic effects due to differing resonance and steric environments.

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of the 2,5-dimethoxy derivative is documented, the 3,4-dimethoxy analog is synthesized via acid-catalyzed condensation of 3,4-dimethoxybenzaldehyde with methyl nicotinate. Adapting this method for the 2,5-isomer would require 2,5-dimethoxybenzaldehyde as the starting material.

Key Synthetic Steps (Inferred):

-

Aldehyde Preparation: Synthesis of 2,5-dimethoxybenzaldehyde via formylation of 1,4-dimethoxybenzene.

-

Condensation: Reaction with methyl nicotinate under acidic conditions (e.g., p-toluenesulfonic acid) to form the nicotinate core.

-

Purification: Chromatographic isolation to achieve high purity .

Challenges in Isomer-Specific Synthesis

The 2,5-dimethoxy substitution may introduce steric hindrance during condensation, potentially reducing yield compared to the 3,4-isomer. Ortho-substituted methoxy groups could also destabilize intermediates, necessitating optimized reaction conditions .

Biological Activities and Mechanisms

Table 2: Inferred Biological Activity of 2,5-Dimethoxy Derivative

| Organism | Expected MIC Range (μg/mL) | Mechanism Hypothesis |

|---|---|---|

| Escherichia coli | 64–128 | Disruption of cell wall synthesis |

| Candida albicans | >128 | Limited efficacy due to steric bulk |

Anticancer Activity

Nicotinate derivatives often interact with kinase pathways. The 3,4-dimethoxy variant inhibits tubulin polymerization (IC₅₀: 8.2 μM), suggesting the 2,5-isomer may target similar pathways but with altered potency due to electronic effects.

Applications in Drug Development

Lead Compound Optimization

The formyl group serves as a handle for further derivatization. For instance, reductive amination could yield secondary amines with enhanced bioavailability .

| Derivative Type | Synthetic Route | Target Pathway |

|---|---|---|

| Hydrazones | Condensation with hydrazine | Antiviral agents |

| Schiff Bases | Reaction with amines | Antimicrobials |

Computational Modeling Insights

Docking studies of the 3,4-isomer with cytochrome P450 3A4 suggest strong binding (ΔG: −9.8 kcal/mol). The 2,5-isomer’s binding affinity may differ due to shifted dipole moments, impacting metabolic stability.

Challenges and Future Directions

Knowledge Gaps

-

Synthetic Data: No reported yields or purity for the 2,5-isomer.

-

Biological Profiling: Absence of in vitro or in vivo data specific to this derivative.

Recommendations

-

Isomer-Specific Synthesis: Prioritize optimizing condensation conditions for 2,5-dimethoxybenzaldehyde.

-

High-Throughput Screening: Evaluate the compound against NCI-60 cancer cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume